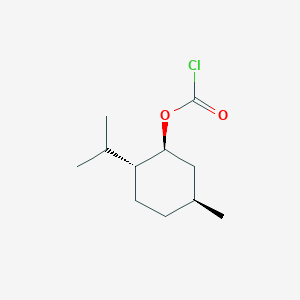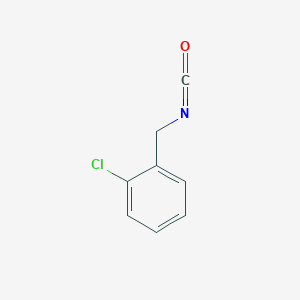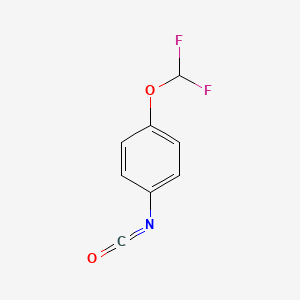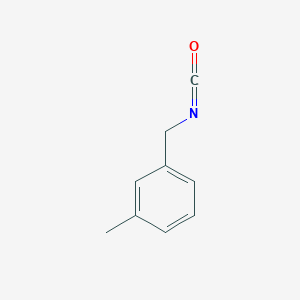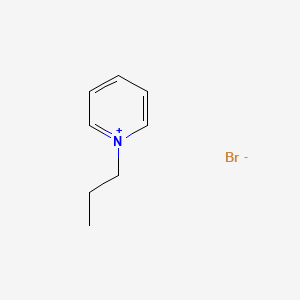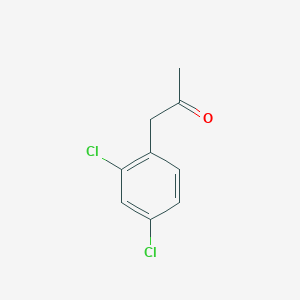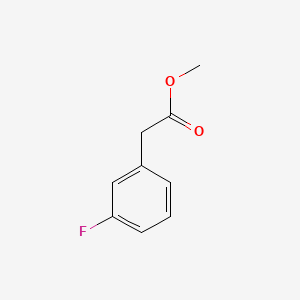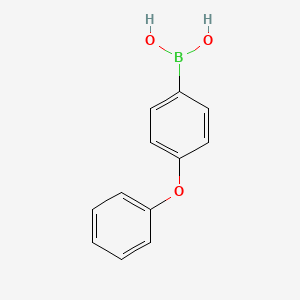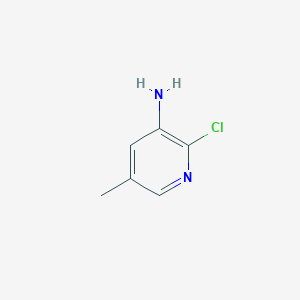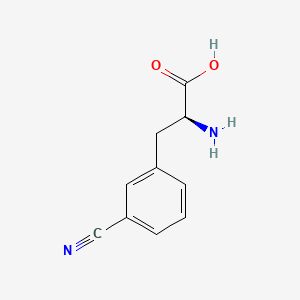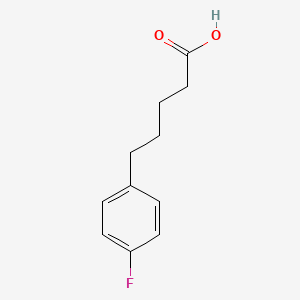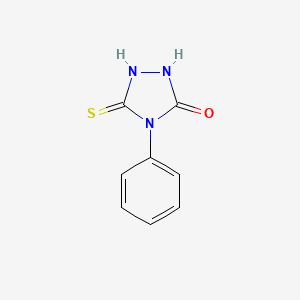
5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol
Übersicht
Beschreibung
5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, also known as MPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MPT is a sulfur-containing triazole derivative that possesses a wide range of pharmacological properties, including antitumor, antimicrobial, antifungal, and anti-inflammatory activities.
Wissenschaftliche Forschungsanwendungen
- Summary of Application : 1,2,4-Triazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, and anticancer properties .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activities .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the biological activity being evaluated .
- Summary of Application : Some 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Methods of Application : The synthesized compounds were evaluated against three human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay .
- Results or Outcomes : Some of the synthesized compounds showed promising cytotoxic activity against the Hela cell line .
- Summary of Application : Certain substituted s-triazole derivatives have been tested for their antibacterial activity .
- Methods of Application : The antibacterial activity was evaluated against several bacterial strains by the paper disc diffusion method .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the bacterial strain being evaluated .
Pharmacological Applications
Anticancer Applications
Antibacterial Applications
- Summary of Application : Some 1,2,4-triazole derivatives have shown potential as antiviral agents .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their antiviral activities .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the virus being targeted .
- Summary of Application : Certain 1,2,4-triazole derivatives, such as fluconazole and voriconazole, are used as antifungal agents .
- Methods of Application : These compounds are typically administered orally or intravenously to treat a variety of fungal infections .
- Results or Outcomes : These drugs have been shown to be effective in treating a variety of fungal infections, including candidiasis and cryptococcal meningitis .
- Summary of Application : 3-Amino-5-mercapto-1,2,4-triazole, a similar compound to “5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol”, is used as a corrosion inhibitor .
- Methods of Application : This compound can be applied to metals to prevent corrosion .
- Results or Outcomes : The specific results or outcomes would depend on the exact conditions and the metal being protected .
Antiviral Applications
Antifungal Applications
Corrosion Inhibitor
- Summary of Application : Some 1,2,4-triazole derivatives have shown potential as anticonvulsant agents .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their anticonvulsant activities .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the convulsion model being used .
- Summary of Application : Certain 1,2,4-triazole derivatives have been tested for their antidiabetic activity .
- Methods of Application : The antidiabetic activity is typically evaluated using in vitro or in vivo models of diabetes .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the diabetes model being used .
- Summary of Application : Some 1,2,4-triazole derivatives have shown potential as anti-inflammatory agents .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their anti-inflammatory activities .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the inflammation model being used .
- Summary of Application : Certain 1,2,4-triazole derivatives have been tested for their antioxidant activity .
- Methods of Application : The antioxidant activity is typically evaluated using in vitro assays such as the DPPH radical scavenging assay .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the antioxidant assay being used .
- Summary of Application : Some 1,2,4-triazole derivatives have shown potential as antitubercular agents .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their antitubercular activities .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the tuberculosis model being used .
- Summary of Application : Certain 1,2,4-triazole derivatives have been tested for their antimalarial activity .
- Methods of Application : The antimalarial activity is typically evaluated using in vitro or in vivo models of malaria .
- Results or Outcomes : The specific results or outcomes would depend on the exact derivative being tested and the malaria model being used .
Anticonvulsant Applications
Antidiabetic Applications
Anti-Inflammatory Applications
Antioxidant Applications
Antitubercular Applications
Antimalarial Applications
Eigenschaften
IUPAC Name |
4-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOXPTJDYMBTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371473 | |
| Record name | 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol | |
CAS RN |
27106-12-3 | |
| Record name | 27106-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-MERCAPTO-4-PHENYL-4H-(1,2,4)TRIAZOL-3-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





